Boc-L-beta-homoisoleucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

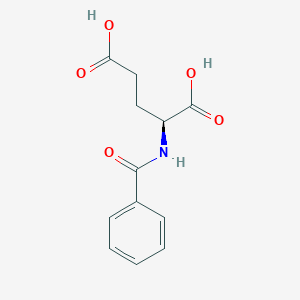

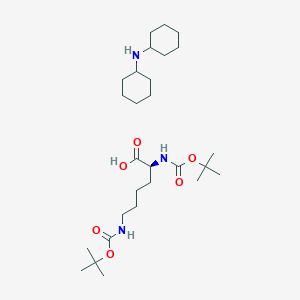

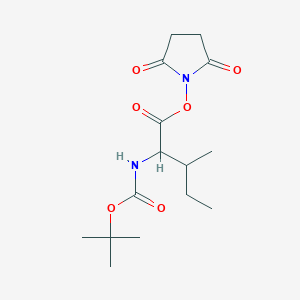

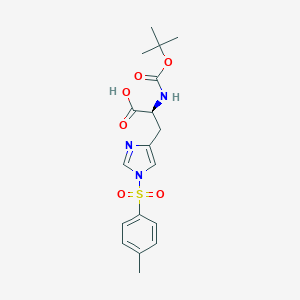

Boc-L-beta-homoisoleucine is a specialty product used for proteomics research . It has a molecular formula of C12H23NO4 and a molecular weight of 245.32 .

Synthesis Analysis

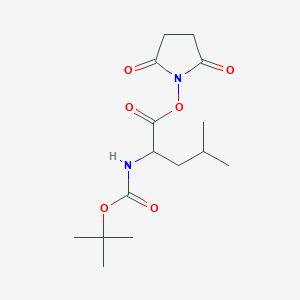

The synthesis of Boc-L-beta-homoisoleucine involves the coupling of Boc-β-Ala with H-His(Bn)-OMe using CDI as a coupling agent . The fully protected carnosine analogue, Boc-β-Ala-His(Bn)-OMe, is produced in an 83% yield following purification by column chromatography .Molecular Structure Analysis

The molecular structure of Boc-L-beta-homoisoleucine is represented by the formula C12H23NO4 . It has an average mass of 245.315 Da and a monoisotopic mass of 245.162704 Da .Physical And Chemical Properties Analysis

Boc-L-beta-homoisoleucine has a density of 1.046 g/cm3 . Its boiling point is predicted to be 374.3°C . The melting point is not available .Applications De Recherche Scientifique

Proteomics Research

Boc-L-beta-homoisoleucine: is a specialty chemical used in proteomics research . It is utilized in the study of protein structure and function, particularly in the identification and quantification of proteins, and the determination of their localization, modifications, interactions, and activities within cells.

Peptide Synthesis

This compound plays a crucial role in peptide synthesis. The Boc group serves as a protective group for amines, preventing unwanted side reactions during the synthesis process. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions .

Pharmaceutical Research

In pharmaceutical research, Boc-L-beta-homoisoleucine is used for the synthesis of novel compounds with potential therapeutic applications. Its presence in a compound can influence the pharmacokinetic and pharmacodynamic properties, making it valuable for drug design and development .

Molecular Biology

In molecular biology, this compound is used in the synthesis of analogs and derivatives of biological molecules. It helps in studying the structure-activity relationships of bioactive compounds, which is essential for understanding their biological functions .

Chemical Synthesis

Boc-L-beta-homoisoleucine: is also used in chemical synthesis as a building block for complex organic molecules. Its Boc group is particularly useful for introducing steric bulk or modifying the hydrophobicity of a molecule, which can be beneficial in creating more stable or selective compounds .

Enzyme Studies

In enzyme studies, Boc-L-beta-homoisoleucine can be used to investigate enzyme-substrate interactions. By incorporating it into substrates or inhibitors, researchers can explore the specificity and mechanism of enzymes, which is fundamental in understanding their roles in various biological processes .

Safety and Hazards

The safety data sheet for Boc-L-beta-homoisoleucine suggests that if user operations generate dust, fume, or mist, ventilation should be used to keep exposure to airborne contaminants below the exposure limit . Hygiene measures such as washing hands after handling and before eating, smoking, using the lavatory, and at the end of the day are recommended .

Propriétés

IUPAC Name |

(3R,4S)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRZYYUYDQRCEO-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-beta-homoisoleucine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-3-[(phenylmethoxy)methyl]-](/img/structure/B558303.png)